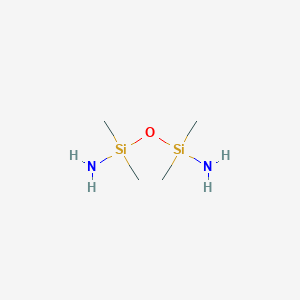

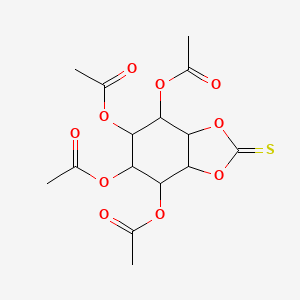

![molecular formula C35H56N6O6 B12285617 3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)

3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物“3-アミノ-N-[1-[[1-[(1-シクロヘキシル-3,4-ジヒドロキシ-6-メチルヘプタン-2-イル)アミノ]-3-(1H-イミダゾール-5-イル)-1-オキソプロパン-2-イル]アミノ]-3-(4-メトキシフェニル)-1-オキソプロパン-2-イル]-3-メチルブタンアミド”は、化学、生物学、医学などの様々な分野で潜在的な用途を持つ複雑な有機分子です。

準備方法

合成経路と反応条件

この化合物の合成には、重要な中間体の形成や様々な官能基のカップリングを含む複数のステップが必要となる可能性があります。一般的な合成経路には以下が含まれる場合があります。

シクロヘキシル-ジヒドロキシ-メチルヘプタン中間体の形成: このステップには、シクロヘキシル-メチルヘプタン前駆体のヒドロキシル化が含まれる可能性があります。

イミダゾール基とのカップリング: このステップには、EDCIやDCCなどのカップリング試薬を使用して、シクロヘキシル-ジヒドロキシ-メチルヘプタン中間体とイミダゾール誘導体との間でアミド結合を形成することが含まれる可能性があります。

メトキシフェニル基の導入: このステップには、求核置換反応を使用して、メトキシフェニル基を中間体に取り付けることが含まれる可能性があります。

最終的なカップリングと精製: 最後のステップには、様々な中間体をカップリングして目的の化合物を形成し、カラムクロマトグラフィーや再結晶などの手法を使用して精製することが含まれる可能性があります。

工業的生産方法

この化合物の工業的生産には、収率を最大化し、コストを最小限に抑えるために合成経路を最適化することが必要となる可能性があります。これには、大型反応器、連続フロープロセス、自動精製システムの使用が含まれる可能性があります。

化学反応の分析

反応の種類

この化合物は、以下を含む様々な種類の化学反応を起こすことができます。

酸化: 化合物中のヒドロキシル基は、酸化されてケトンまたはアルデヒドを形成することができます。

還元: イミダゾール基は、還元されてより飽和した環状構造を形成することができます。

置換: メトキシフェニル基は、求核置換反応または求電子置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、PCC、KMnO4、CrO3などがあります。

還元: 一般的な還元剤には、NaBH4、LiAlH4、H2/Pdなどがあります。

置換: 一般的な試薬には、ハロゲン化剤(例:Br2、Cl2)や求核剤(例:NaOH、NH3)などがあります。

主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、ヒドロキシル基の酸化は、ケトンまたはアルデヒドを生じ、イミダゾール基の還元は、より飽和した環状構造を生じます。

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: アミノ基、イミダゾール基、メトキシフェニル基を含む生物学的プロセスを研究するためのプローブとして。

医学: 特定の分子経路を標的とするための潜在的な薬剤候補として。

産業: 特殊化学品や材料の合成のための前駆体として。

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving amino, imidazole, and methoxyphenyl groups.

Medicine: As a potential drug candidate for targeting specific molecular pathways.

Industry: As a precursor for the synthesis of specialty chemicals and materials.

作用機序

この化合物の作用機序は、その特定の分子標的と経路によって異なります。可能性のあるメカニズムには以下が含まれます。

酵素または受容体への結合: この化合物は、特定の酵素または受容体と相互作用して、その活性を調節する可能性があります。

特定の経路の阻害: この化合物は、特定の生化学経路を阻害して、治療効果をもたらす可能性があります。

遺伝子発現の調節: この化合物は、遺伝子発現に影響を与え、細胞機能の変化を引き起こす可能性があります。

類似の化合物との比較

類似の化合物

- 3-アミノ-N-[1-[[1-[(1-シクロヘキシル-3,4-ジヒドロキシ-6-メチルヘプタン-2-イル)アミノ]-3-(1H-イミダゾール-5-イル)-1-オキソプロパン-2-イル]アミノ]-3-(4-メトキシフェニル)-1-オキソプロパン-2-イル]-3-メチルブタンアミド

- 3-アミノ-N-[1-[[1-[(1-シクロヘキシル-3,4-ジヒドロキシ-6-メチルヘプタン-2-イル)アミノ]-3-(1H-イミダゾール-5-イル)-1-オキソプロパン-2-イル]アミノ]-3-(4-メトキシフェニル)-1-オキソプロパン-2-イル]-3-メチルブタンアミド

独自性

この化合物の独自性は、その特定の官能基の組み合わせにあり、これにより、独特の化学的性質と生物学的活性が付与される可能性があります。類似の化合物と比較して、結合親和性、選択性、薬物動態が異なる可能性があります。

類似化合物との比較

Similar Compounds

- **3-amino-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-methylbutanamide

- **3-amino-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-methylbutanamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities. Compared to similar compounds, it may have different binding affinities, selectivities, and pharmacokinetic properties.

特性

IUPAC Name |

3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXVERRYBYGQJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869563 |

Source

|

| Record name | N-(3-Amino-3-methylbutanoyl)-O-methyltyrosyl-N-(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)histidinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

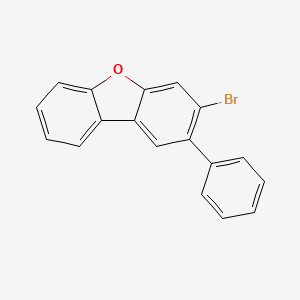

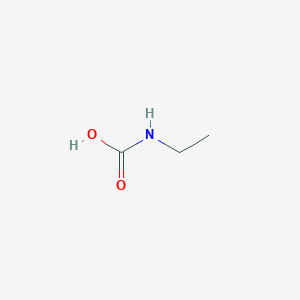

![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)

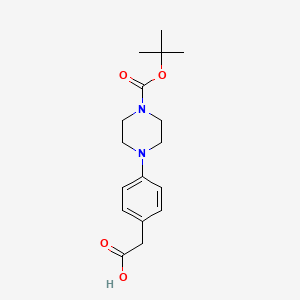

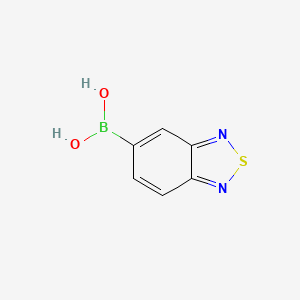

![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)

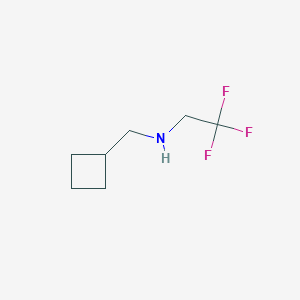

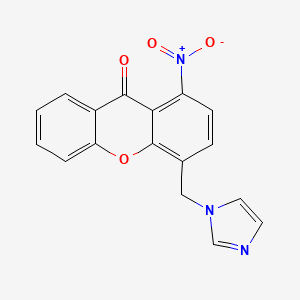

![8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B12285573.png)

![4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)

![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B12285578.png)

![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285600.png)